molecular formula C14H20N4O3 B2904842 2-methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one CAS No. 2189434-24-8

2-methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one

Cat. No.: B2904842
CAS No.: 2189434-24-8
M. Wt: 292.339
InChI Key: GXGUOARJVIWQNC-UHFFFAOYSA-N
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Description

2-methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a morpholine ring, a methoxy group, and a dihydropyrido[2,3-d]pyrimidine core, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 2-methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one can be achieved through a multi-step process. One common method involves the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with an aryl substituted guanidine in 1,4-dioxane. This reaction forms the corresponding 3-aryl-3,4,5,6-tetrahydropyrido[2,3-d]pyrimidin-7(8H)-ones, which are then converted to the desired compound through a Dimroth rearrangement using sodium methoxide in methanol .

Chemical Reactions Analysis

2-methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like air and light for photoinduced reactions, and bases like sodium methoxide for rearrangement reactions. Major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidines and their derivatives.

Mechanism of Action

The mechanism of action of 2-methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one involves its interaction with molecular targets such as tyrosine kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 2-methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a methoxy group and a morpholine ring, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-methoxy-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-20-10-12(19)18-4-2-3-11-9-15-14(16-13(11)18)17-5-7-21-8-6-17/h9H,2-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGUOARJVIWQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=CN=C(N=C21)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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